Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate
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Overview
Description
This compound belongs to the class of pyrrolidine carboxylates and is characterized by its molecular formula C18H25NO8 and a molecular weight of 383.4 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate typically involves the reaction of isopropyl chloride with a suitable pyrrolidine derivative under controlled conditions. The process often employs Grignard reagents, which are prepared from isopropyl chloride and magnesium bromide . The reaction conditions are carefully monitored to ensure the formation of the desired product with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher efficiency and scalability. The use of continuous flow reactors and automated systems can enhance the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound’s structure and enhancing its properties for specific applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium dichromate (K2Cr2O7) can be used to oxidize the compound, leading to the formation of aldehydes or carboxylic acids depending on the reaction conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) can be employed to reduce the compound, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH), leading to the formation of various substituted derivatives.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield aldehydes or carboxylic acids, while reduction reactions can produce alcohols or amines.
Scientific Research Applications
Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and is used in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and enzyme functions.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials, contributing to advancements in various industrial processes.
Mechanism of Action
The mechanism by which Isopropyl (3S)-2-phenyl-3-pyrrolidinecarboxylate oxalate exerts its effects involves interactions with specific molecular targets and pathways. The compound may act on enzymes or receptors, modulating their activity and influencing various biochemical processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- Isopropyl (3S)-2-(3,4-dimethoxyphenyl)-3-pyrrolidinecarboxylate oxalate
- Isopropyl (3S)-2-(2-chlorophenyl)-3-pyrrolidinecarboxylate oxalate
Uniqueness
Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C16H21NO6 |
---|---|
Molecular Weight |
323.34 g/mol |
IUPAC Name |
oxalic acid;propan-2-yl (3S)-2-phenylpyrrolidine-3-carboxylate |
InChI |
InChI=1S/C14H19NO2.C2H2O4/c1-10(2)17-14(16)12-8-9-15-13(12)11-6-4-3-5-7-11;3-1(4)2(5)6/h3-7,10,12-13,15H,8-9H2,1-2H3;(H,3,4)(H,5,6)/t12-,13?;/m0./s1 |
InChI Key |
XIYVGWXTSFACMF-NQJMHYHOSA-N |
Isomeric SMILES |
CC(C)OC(=O)[C@H]1CCNC1C2=CC=CC=C2.C(=O)(C(=O)O)O |
Canonical SMILES |
CC(C)OC(=O)C1CCNC1C2=CC=CC=C2.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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